Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-C]pyridine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Ethyl 2-({4-[bis(2-methoxyethyl)sulfamoyl]benzene}amido)-3-(acetohydrazidocarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
These compounds share structural similarities but may differ in their specific functional groups and overall reactivity
Properties
Molecular Formula |
C25H35N3O7S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H35N3O7S2/c1-5-27-12-11-20-21(17-27)36-24(22(20)25(30)35-6-2)26-23(29)18-7-9-19(10-8-18)37(31,32)28(13-15-33-3)14-16-34-4/h7-10H,5-6,11-17H2,1-4H3,(H,26,29) |
InChI Key |
BVMFLDHTKHCTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Origin of Product |
United States |
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